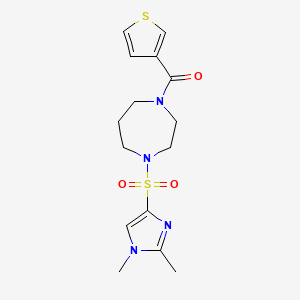

(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone

Descripción

Propiedades

IUPAC Name |

[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S2/c1-12-16-14(10-17(12)2)24(21,22)19-6-3-5-18(7-8-19)15(20)13-4-9-23-11-13/h4,9-11H,3,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJXSWZDNUJKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

The compound (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula:

- IUPAC Name : (4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(thiophen-3-yl)methanone

- Molecular Formula : C13H16N4O2S2

The structure features a diazepane ring linked to an imidazole sulfonamide and a thiophene moiety, which may contribute to its biological activity.

1. Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of imidazole and diazepane have been shown to inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cancer cell proliferation .

2. Anxiolytic Effects

Compounds related to imidazole derivatives have demonstrated anxiolytic effects by acting as positive allosteric modulators of GABA_A receptors. These interactions can lead to reduced anxiety symptoms in preclinical models . The specific compound may exhibit similar properties due to its structural analogies.

3. Enzyme Inhibition

The compound's sulfonamide group may enhance its ability to inhibit various enzymes. Studies suggest that hydrophobic substituents at specific positions on benzodiazepines improve enzyme inhibitory activity . This could imply that the sulfonamide moiety in our compound plays a critical role in its biological efficacy.

The proposed mechanism of action involves the modulation of receptor activity and enzyme inhibition:

- GABA_A Receptor Modulation : By enhancing the receptor's response to GABA, the compound may promote anxiolytic effects.

- Enzyme Inhibition : The presence of the imidazole and sulfonamide groups likely facilitates interactions with target enzymes, leading to decreased activity of pathways associated with tumor growth.

Case Studies and Research Findings

Comparación Con Compuestos Similares

4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole

- Structure: Contains a thiophen-2-yl substituent on an imidazole ring, differing from the target compound’s thiophen-3-yl methanone and diazepane core.

- Synthesis : Prepared via cyclization of aldehydes and amines under microwave irradiation.

- Key Differences : Lacks the sulfonyl-diazepane backbone, which reduces conformational flexibility and solubility.

2-(Methylthio)-1H-imidazol-5(4H)-ones

- Structure : Features a methylthio group on an imidazolone ring.

- Synthesis : Derived from nucleophilic substitution of methylsulfanyl groups with secondary amines.

Compounds with Sulfonyl and Diazepane Motifs

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structure : Combines a triazole ring, sulfonylphenyl group, and thioether-linked ketone.

- Synthesis : Uses sodium ethoxide and α-halogenated ketones.

- Key Differences : The triazole core and thioether linkage contrast with the diazepane and sulfonyl-imidazole in the target compound, impacting ring strain and electronic properties.

Heterocyclic Systems with Ketone Functionality

1-(4-Aminophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one

- Structure : Contains a benzimidazotriazole fused system with a thiophen-2-yl group and ketone.

- Synthesis : Involves Pd/C-catalyzed hydrogenation.

Data Tables

Table 2: Functional Group Impact on Properties

Research Findings and Implications

- Sulfonyl vs. Sulfanyl : The target compound’s sulfonyl group likely increases polarity and stability compared to sulfide-containing analogs like 2-(methylthio)-imidazolones .

- Thiophene Position: The thiophen-3-yl methanone’s ketone group may engage in hydrogen bonding, unlike thiophen-2-yl derivatives, which lack this functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.